(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one
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Description
(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15FN2O2S and its molecular weight is 330.38. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- The compound, closely related to 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, has been synthesized and its structure analyzed, revealing a twist conformation in the thiazolidinone ring. The 4-methoxyphenyl and 4-fluorophenyl rings' orientations are critical to its properties (Yin et al., 2008).
Antimicrobial and Anticancer Activities
- Similar compounds have shown promising results in the field of antimicrobial and anticancer research. For instance, 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid demonstrated significant anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).
- A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, closely related to the compound , exhibited inhibitory activity against several leukemia cell lines, indicating potential anticancer applications (Subtelna et al., 2020).
Multicomponent Reactions in Organic and Medicinal Chemistry
- The compound's structure, involving a 4-thiazolidinone core, is significant in organic and medicinal chemistry. Multicomponent reactions utilizing this core have been explored for the creation of biologically active molecules, highlighting the compound's relevance in drug design and synthesis (Sydorenko et al., 2022).
Structural Characterization and Supramolecular Interactions
- Studies on similar thiazolidin-4-ones have focused on their crystal structure, revealing significant insights into their molecular interactions and potential applications in designing new molecular frameworks (Cunico et al., 2007).
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRNRAGXWYDEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326833 |
Source
|
Record name | 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301174-61-8 |
Source
|
Record name | 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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